molecular formula C11H8Cl2N2O B1365495 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one CAS No. 849021-00-7

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Cat. No. B1365495
M. Wt: 255.1 g/mol
InChI Key: VMVNHTWTVARXAO-UHFFFAOYSA-N
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Description

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , also known by its chemical formula C₁₁H₇Cl₂N₃O , belongs to the class of heterocyclic compounds. Its structure features a pyridazinone ring with chlorine and phenyl substituents. This compound has garnered interest due to its potential biological activities.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chloro and phenyl groups onto the pyridazinone scaffold. Various synthetic routes have been explored, but a detailed discussion of each method is beyond the scope of this analysis. Researchers have employed transition metal-catalyzed reactions, radical processes, and other innovative strategies to access 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.



Molecular Structure Analysis

The molecular structure of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one reveals its planar pyridazinone core, with chlorine atoms positioned at specific positions. The phenyl group contributes to its overall shape and reactivity. The arrangement of atoms and bond angles significantly influences its properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different nucleophiles, electrophiles, and radical initiators. These reactions lead to the formation of derivatives with altered functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a specific melting point, which can vary depending on the crystalline form.

  • Solubility : Its solubility characteristics in different solvents impact its practical applications.

  • Stability : Stability under various conditions (light, temperature, pH) is crucial for storage and handling.


Scientific Research Applications

  • Chemical Reactions and Structural Analysis : This compound undergoes various chemical reactions, including nucleophilic substitution and hydrodeiodination, as studied by Károlyházy et al. (2010) (Károlyházy et al., 2010). Additionally, its crystal structure and characteristics have been examined through different spectroscopic techniques and crystallographic analysis, as researched by Alaşalvar et al. (2014) (Alaşalvar et al., 2014) and Xia (2001) (Xia, 2001).

  • Corrosion Inhibition : The inhibitory effect of pyridazines, a class of compounds to which the subject compound belongs, on copper corrosion in nitric acid has been studied using density functional theory calculations, as described by Zarrouk et al. (2012) (Zarrouk et al., 2012). Similarly, Bouklah et al. (2006) investigated the effect of pyridazine compounds on steel corrosion in sulfuric acid solutions, determining their inhibition efficiency and adsorption characteristics (Bouklah et al., 2006).

  • Biological Activity : Jiu-fu et al. (2015) synthesized a related pyrazolo[1,5-a]pyrimidin-7-amine derivative and evaluated its moderate anticancer activity (Jiu-fu et al., 2015). Moreover, El-Moneim et al. (2011) prepared nitrogen heterocycles and assessed their antioxidant and antitumor activities (El-Moneim et al., 2011).

  • Solubility Studies : The solubility of various chlorophenyl compounds, including derivatives similar to the subject compound, in different solvent mixtures has been analyzed by Soltanpour et al. (2010) (Soltanpour et al., 2010).

  • Synthetic Applications : The synthesis of related compounds, often serving as intermediates for pesticides and antiviral drugs, has been explored in studies like that of Chun-shen (2009) (Chun-shen, 2009).

Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are essential to determine safe exposure levels.

  • Handling Precautions : Researchers and industrial users should follow safety protocols when working with this compound.

  • Environmental Impact : Consider its environmental fate, degradation, and potential ecological effects.


Future Directions


  • Biological Activity : Investigate its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory effects.

  • Derivatives : Explore the synthesis of derivatives with modified substituents for enhanced activity.

  • Structure-Activity Relationship : Correlate structural features with biological activity.

  • Formulation : Develop formulations for drug delivery or other applications.


properties

IUPAC Name

5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNHTWTVARXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426288
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

CAS RN

849021-00-7
Record name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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